5-Amino-3-bromobenzonitrile
Overview
Description
5-Amino-3-bromobenzonitrile is a chemical compound with the CAS Number: 49674-16-0 and a molecular weight of 197.03 . It is a solid substance stored at room temperature in a dark place under an inert atmosphere .
Molecular Structure Analysis
The linear formula of this compound is C7H5BrN2 . The InChI code for this compound is 1S/C7H5BrN2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,10H2 . This indicates that the compound consists of a benzene ring with a bromine atom and a nitrile group attached to it, along with an amino group.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place under an inert atmosphere . The compound has a molecular weight of 197.03 .Scientific Research Applications
Organic Synthesis and Chemical Transformations
5-Amino-3-bromobenzonitrile serves as a key intermediate in organic synthesis, facilitating the construction of complex molecules. For example, a general two-step synthesis method has been developed to generate substituted 3-aminoindazoles from 2-bromobenzonitriles, which involves palladium-catalyzed arylation followed by an acidic cyclization sequence. This approach offers an efficient alternative to traditional synthesis methods, highlighting the versatility of bromobenzonitriles in constructing heterocyclic compounds (Lefebvre et al., 2010). Additionally, the synthesis of 3-Bromo-2-fluorobenzoic acid from 2-amino-6-fluorobenzonitrile through bromination and hydrolysis processes showcases the utility of amino-substituted benzonitriles in producing valuable chemical intermediates (Zhou Peng-peng, 2013).
Medicinal Chemistry and Pharmacology
In the realm of medicinal chemistry, halo-substituted cyanoanilines, which are closely related to this compound, have been synthesized and evaluated for their antibacterial activity. The study of silver(I) complexes with these compounds demonstrates their potential as antibacterial agents, offering new pathways for the development of antimicrobial treatments (Wei Qian et al., 2016).
Materials Science and Corrosion Inhibition
The application of 2-aminobenzene-1,3-dicarbonitriles derivatives in corrosion inhibition for metals highlights the importance of benzonitrile derivatives in materials science. These compounds have been shown to exhibit significant inhibition efficiency for mild steel in acidic environments, underlining their potential as green corrosion inhibitors (Verma et al., 2015).
Safety and Hazards
The compound is classified under GHS07 for safety . It is advised to avoid breathing its dust, mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion, inhalation, or contact, immediate medical attention is required .
Future Directions
While specific future directions for 5-Amino-3-bromobenzonitrile are not available, it’s worth noting that compounds like this are often used in research and development, particularly in the synthesis of more complex molecules . As such, it could potentially have applications in various fields, including pharmaceuticals, materials science, and more.
Properties
IUPAC Name |
3-amino-5-bromobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIFDUDZTLRWBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695746 | |
Record name | 3-Amino-5-bromobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49674-16-0 | |
Record name | 3-Amino-5-bromobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-bromobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.